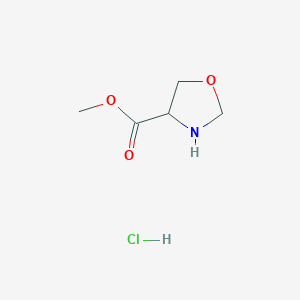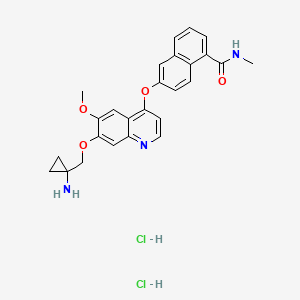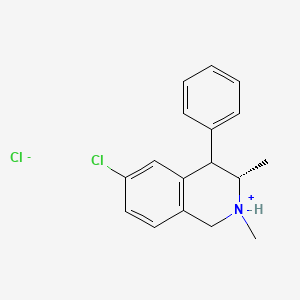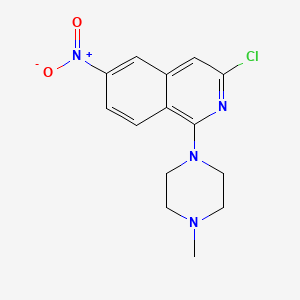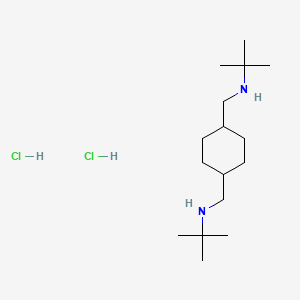
1,4-Cyclohexanebis(methylamine), N,N'-bis(tert-butyl)-, dihydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- is a chemical compound with the molecular formula C16H36Cl2N2. It is a derivative of cyclohexane, where two methylamine groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylamine group is further substituted with a tert-butyl group. The compound is commonly used in various research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-dicarboxaldehyde.
Ammonia Reaction: The aldehyde groups are reacted with ammonia in methanol at 100°C for approximately 40-45 minutes.
Final Product: The final product is obtained after purification steps, yielding 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and agonists.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or agonist, modulating the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,4-diyldimethanamine: A similar compound without the tert-butyl groups.
1,4-Bis(aminomethyl)cyclohexane: Another related compound with different substituents.
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-bis(tert-butyl)-, dihydrochloride, (E)- is unique due to the presence of tert-butyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
3949-61-9 |
|---|---|
Molekularformel |
C16H36Cl2N2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-[[4-[(tert-butylamino)methyl]cyclohexyl]methyl]-2-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H34N2.2ClH/c1-15(2,3)17-11-13-7-9-14(10-8-13)12-18-16(4,5)6;;/h13-14,17-18H,7-12H2,1-6H3;2*1H |
InChI-Schlüssel |
YIMVBDBJPQQKNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC1CCC(CC1)CNC(C)(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


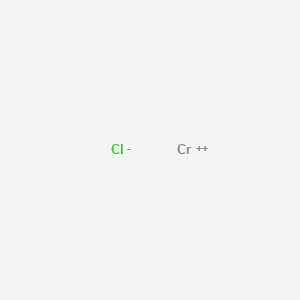
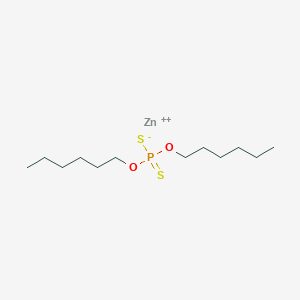
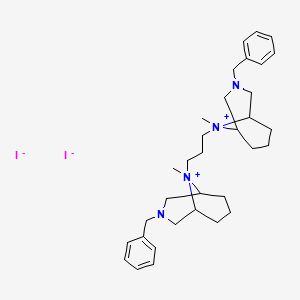
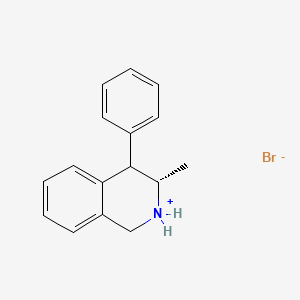
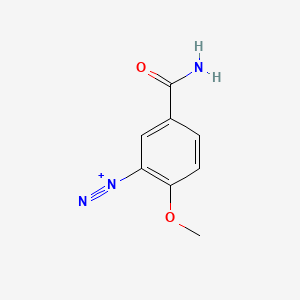
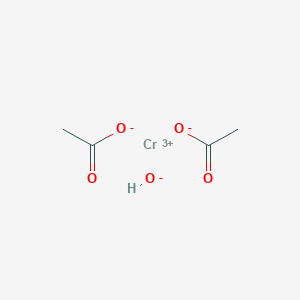
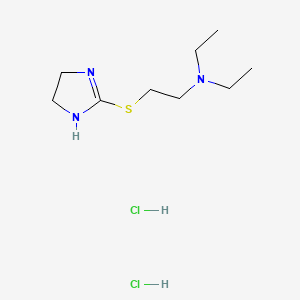
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
